methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-15(20)4-3-14-13(9-16(21)24-17(11)14)10-19-7-5-12(6-8-19)18(22)23-2/h3-4,9,12,20H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYXCGIJZIZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .
Major Products
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of chromene compounds, including methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate, exhibit significant antioxidant activity. This property is crucial in the development of therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions. This makes it a candidate for further research in developing anti-inflammatory drugs .
Anticancer Activity
There is emerging evidence that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This potential anticancer activity warrants further exploration through clinical trials to assess efficacy and safety in human subjects .
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. By modulating neurotransmitter levels and reducing neuronal apoptosis, it presents a promising avenue for neuropharmacological research .
Analgesic Properties
Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve the inhibition of pain pathways at the central nervous system level .
Development of Functional Materials
The unique chemical properties of this compound have led to its exploration in material science for developing functional materials such as sensors and drug delivery systems. Its ability to form stable complexes with various metal ions enhances its utility in creating composite materials with specific functionalities .
Case Studies
Mechanism of Action
The compound exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. These mechanisms make it a promising candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the compound.
Piperidine-4-carboxylic acid methyl ester: Another precursor used in the synthesis.
Other Coumarin Derivatives: Compounds with similar structures but different functional groups.
Biological Activity
Methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound derived from the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, drawing from various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅NO₅
- Molecular Weight : 249.26 g/mol
Research indicates that compounds related to coumarins exhibit various mechanisms of action, particularly in cancer treatment. The biological activity of this compound can be attributed to:
- Inhibition of Cell Proliferation : Studies have shown that coumarin derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer progression, such as lipoxygenases (LOXs), which play a role in tumorigenesis .
- Cytotoxicity Against Cancer Cells : The cytotoxic effects are often evaluated using assays like MTT, showing dose-dependent inhibition of cancer cell lines (e.g., PC3 and DU145) with IC₅₀ values indicating effective concentrations .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study A | PC3 | 40.1 ± 7.9 | Apoptosis induction, G0/G1 arrest |
| Study B | DU145 | 98.14 ± 48.3 | DNA damage, chromatin condensation |
These studies suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable feature for anticancer agents.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Cell Viability : In a controlled experiment, varying concentrations of the compound were tested on human prostate cancer cell lines (PC3 and DU145). Results indicated significant reductions in cell viability at concentrations above the IC₅₀ threshold, confirming its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
